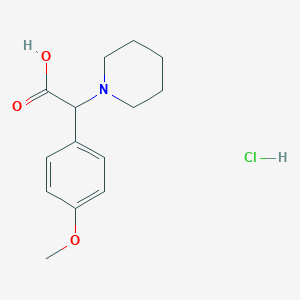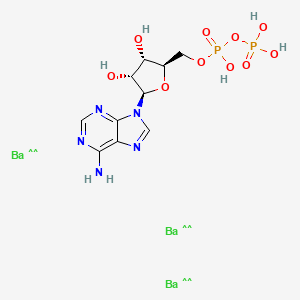
N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine
Vue d'ensemble
Description
N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine, also known as BTF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Applications De Recherche Scientifique
N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat pain and inflammation. In neuroscience, this compound has been shown to modulate the activity of ion channels, which are important for the transmission of nerve impulses. This makes this compound a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In pharmacology, this compound has been shown to interact with various receptors, including the serotonin and dopamine receptors, suggesting that it may have therapeutic potential for the treatment of psychiatric disorders.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is not fully understood, but it is believed to involve the modulation of ion channels and receptors. This compound has been shown to interact with the serotonin and dopamine receptors, which are important for the regulation of mood and behavior. This compound has also been shown to modulate the activity of ion channels, which are important for the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of ion channels, including the voltage-gated sodium channels and the transient receptor potential (TRP) channels. In vivo studies have shown that this compound can reduce pain and inflammation in animal models, suggesting that it may have therapeutic potential for the treatment of pain and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with high purity. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. This makes it difficult to design experiments that target specific pathways or receptors. Additionally, this compound has not been extensively studied in humans, which means that its safety and efficacy are not well established.
Orientations Futures
There are several future directions for research on N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine. One direction is to further investigate its mechanism of action, including its interactions with ion channels and receptors. This could lead to the development of new drugs that target specific pathways or receptors. Another direction is to investigate the safety and efficacy of this compound in humans, which could lead to its development as a new drug for the treatment of pain, inflammation, and neurological disorders. Finally, this compound could be used as a tool compound to study the role of ion channels and receptors in various biological processes.
Propriétés
IUPAC Name |
N-[2-bromo-4-(trifluoromethyl)phenyl]piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c13-10-8-9(12(14,15)16)4-5-11(10)17-18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDOKHHFJVMCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)
![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)





![n-[4-(2,2-Difluoroethoxy)benzoyl]glycine](/img/structure/B1401560.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)